molecular formula C14H24N3O7P B1238018 N(2)-(5'-phosphopyridoxyl)-L-lysine

N(2)-(5'-phosphopyridoxyl)-L-lysine

Cat. No.: B1238018
M. Wt: 377.33 g/mol
InChI Key: GQMAOPRRHWJXFB-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(2)-(5'-phosphopyridoxyl)-L-lysine is an L-lysine derivative arising from reductive alkylation of the N(2)-position of L-lysine by pyridoxal-5-phosphate. It has a role as an epitope. It is a L-lysine derivative and an organic phosphate. It derives from a pyridoxal.

Scientific Research Applications

1. Enzymatic Catalysis and Binding

N(2)-(5'-phosphopyridoxyl)-L-lysine plays a crucial role in enzymatic processes, particularly in enzymes that utilize pyridoxal 5'-phosphate (PLP) as a cofactor. For example, lysine 2,3-aminomutase, a key enzyme in the conversion of L-lysine to L-beta-lysine, relies on the formation of a lysine-PLP aldimine for its catalytic activity. This interaction is vital for the enzyme's function, as demonstrated by the identification of lysine 346 as crucial for PLP binding and catalysis in this enzyme (Chen & Frey, 2001).

2. Structural Analysis and Characterization

Research has also focused on the synthesis, separation, and characterization of various pyridoxyl-lysine derivatives, including this compound. Such studies are essential for understanding the structure of coenzyme-binding sites in PLP-containing enzymes and have implications for identifying and analyzing enzyme-cofactor interactions (Forrey et al., 1971).

3. Role in Cellular Functions and Protein Synthesis

In the broader context of cellular biology, compounds like this compound are crucial in understanding the modification of specific amino acids in key proteins. For instance, the study of hypusine, a derivative of lysine, provides insights into the role of specific amino acid modifications in cellular proliferation and protein synthesis (Park, Wolff, & Folk, 1997).

Properties

Molecular Formula

C14H24N3O7P

Molecular Weight

377.33 g/mol

IUPAC Name

(2S)-6-amino-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]hexanoic acid

InChI

InChI=1S/C14H24N3O7P/c1-9-13(18)11(10(6-16-9)8-24-25(21,22)23)7-17-12(14(19)20)4-2-3-5-15/h6,12,17-18H,2-5,7-8,15H2,1H3,(H,19,20)(H2,21,22,23)/t12-/m0/s1

InChI Key

GQMAOPRRHWJXFB-LBPRGKRZSA-N

Isomeric SMILES

CC1=NC=C(C(=C1O)CN[C@@H](CCCCN)C(=O)O)COP(=O)(O)O

SMILES

CC1=NC=C(C(=C1O)CNC(CCCCN)C(=O)O)COP(=O)(O)O

Canonical SMILES

CC1=NC=C(C(=C1O)CNC(CCCCN)C(=O)O)COP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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